molecular formula C20H24ClNO4 B12049758 2-Ethylidene-1,5-dimethyl-3,3-*diphenylpyrrolidin

2-Ethylidene-1,5-dimethyl-3,3-*diphenylpyrrolidin

Cat. No.: B12049758
M. Wt: 377.9 g/mol
InChI Key: CBNJWAYHGKHAFJ-YOJQKEKBSA-N
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Description

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin is a chemical compound known for being a major metabolite of methadone . It is structurally characterized by a pyrrolidine ring substituted with ethylidene, dimethyl, and diphenyl groups. This compound is significant in the field of forensic toxicology and drug metabolism studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin typically involves the reaction of methadone with specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are not extensively documented in publicly available sources .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin is unique due to its specific structure and role as a major metabolite of methadone. Its presence in biological samples is a key indicator of methadone metabolism and compliance in detoxification programs .

Properties

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

IUPAC Name

(2Z)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine;perchloric acid

InChI

InChI=1S/C20H23N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)/b19-4-;

InChI Key

CBNJWAYHGKHAFJ-YOJQKEKBSA-N

Isomeric SMILES

C/C=C\1/C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O

Origin of Product

United States

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